Product packaging for Guanoxan sulfate(Cat. No.:CAS No. 3625-81-8)

Guanoxan sulfate

Cat. No.: B1262125
CAS No.: 3625-81-8
M. Wt: 512.5 g/mol
InChI Key: NSGHAKPGHCNTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanoxan Sulfate is a peripherally-acting antiadrenergic agent and guanidine derivative that was previously investigated and approved as an antihypertensive drug . Its primary mechanism of action involves binding to alpha-2 adrenergic receptors, which inhibits the release of norepinephrine, a neurotransmitter that promotes vasoconstriction . This inhibition leads to vasodilation and a reduction in blood pressure, making it a compound of significant historical and research interest in the study of cardiovascular physiology and hypertension . It is classified as a guanidine derivative and a benzodioxane derivative . It is crucial for researchers to note that Guanoxan was withdrawn from the clinical market due to concerns over hepatotoxicity (liver damage) . This characteristic makes it particularly relevant for toxicological studies and research investigating the mechanisms of drug-induced liver injury. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N6O8S B1262125 Guanoxan sulfate CAS No. 3625-81-8

Properties

CAS No.

3625-81-8

Molecular Formula

C20H28N6O8S

Molecular Weight

512.5 g/mol

IUPAC Name

carbamimidoyl(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)azanium;sulfate

InChI

InChI=1S/2C10H13N3O2.H2O4S/c2*11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7;1-5(2,3)4/h2*1-4,7H,5-6H2,(H4,11,12,13);(H2,1,2,3,4)

InChI Key

NSGHAKPGHCNTPS-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)CN=C(N)N.C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C[NH2+]C(=N)N.C1C(OC2=CC=CC=C2O1)C[NH2+]C(=N)N.[O-]S(=O)(=O)[O-]

Related CAS

5714-04-5

Origin of Product

United States

Mechanisms of Action and Molecular Interrogations of Guanoxan Sulfate

Ligand-Receptor Interactions and Molecular Targeting of Guanoxan (B1210025) Sulfate (B86663)

The primary molecular target of Guanoxan sulfate is the alpha-2 adrenergic receptor, which plays a crucial role in regulating the sympathetic nervous system. patsnap.com By interacting with these receptors, this compound influences the release of key neurotransmitters, thereby exerting its physiological effects.

Affinity and Selectivity for Alpha-2 Adrenergic Receptors by this compound

This compound is recognized for its significant interaction with alpha-2 adrenergic receptors. patsnap.com It acts as an agonist at these sites, meaning it binds to and activates the receptors. patsnap.comwikipedia.org This binding affinity is a key determinant of its pharmacological profile. The alpha-2 adrenergic receptors are a class of G protein-coupled receptors that, when activated, typically inhibit the release of norepinephrine (B1679862) from presynaptic nerve terminals. wikipedia.orgnih.gov

The selectivity of this compound for alpha-2 adrenoceptors is a notable feature. Its alpha-adrenolytic effect is believed to be mediated predominantly through these alpha-2 receptors. nih.gov This selectivity is important as it distinguishes its actions from non-selective agents that might interact with a broader range of adrenergic receptors, leading to a different spectrum of effects.

Elucidation of this compound's Impact on Norepinephrine Release Mechanisms

The primary mechanism by which this compound exerts its effects is by inhibiting the normal release of norepinephrine. patsnap.comgoogle.com By stimulating presynaptic alpha-2 adrenergic receptors, it triggers a negative feedback loop that reduces the amount of norepinephrine released from sympathetic nerve endings. patsnap.comnih.gov This reduction in norepinephrine availability in the synaptic cleft leads to decreased stimulation of postsynaptic adrenergic receptors, which in turn results in effects such as vasodilation. patsnap.com

Cellular and Subcellular Effects of this compound

Beyond its receptor-level interactions, this compound also demonstrates distinct effects at the cellular and subcellular levels, particularly concerning platelet function and catecholamine synthesis.

Modulation of Adrenaline-Induced Platelet Reactions by this compound

Adrenaline is known to cause the aggregation of human blood platelets through the stimulation of alpha-adrenoceptors that resemble the alpha-2 type. nih.gov this compound has been shown to specifically inhibit these adrenaline-induced platelet reactions. nih.gov In comparative studies, Guanoxan was found to be a potent inhibitor of adrenaline-induced platelet aggregation. nih.gov This effect is attributed to its alpha-adrenolytic properties, which are primarily mediated by alpha-2 adrenoceptors. nih.gov

Investigative Studies on this compound's Interference with Dopamine (B1211576) Beta-Hydroxylase Activity and Catecholamine Synthesis

Dopamine beta-hydroxylase (DBH) is a critical enzyme in the catecholamine synthesis pathway, responsible for converting dopamine into norepinephrine. wikipedia.orgderangedphysiology.com Some adrenergic neuron blocking agents have been shown to inhibit DBH activity. nih.govcaymanchem.com While direct and extensive research on this compound's specific impact on DBH is limited, the broader class of adrenergic neuron blockers to which it is related can interfere with catecholamine synthesis. nih.gov For instance, some compounds in this class can lower the catecholamine content in the adrenal medulla, presumably by inhibiting DBH. nih.gov Catecholamines, including norepinephrine, dopamine, and epinephrine, are synthesized from the amino acid tyrosine, and their synthesis is a tightly regulated process. wikipedia.orgnih.gov

Comparative Mechanistic Analyses of this compound with Related Adrenergic Modulators (e.g., Guanethidine (B1672426), Guanclofine)

This compound belongs to a group of adrenergic neuron blocking agents that includes compounds like guanethidine and guanclofine. nih.govscribd.com While they share the common property of interfering with sympathetic nervous system function, their specific mechanisms and potencies can differ.

Guanethidine, for example, is transported into the sympathetic nerve terminal by the same mechanism as norepinephrine. medicaldialogues.indrugbank.com Once inside, it is concentrated in transmitter vesicles, where it replaces norepinephrine, leading to a depletion of norepinephrine stores. medicaldialogues.indrugbank.com It effectively blocks the release of norepinephrine in response to nerve stimulation. drugbank.com

Guanclofine also inhibits adrenaline-induced platelet aggregation, with its potency being intermediate between that of guanoxan and guanethidine. nih.gov

In studies comparing their effects on adrenaline-induced platelet aggregation, Guanoxan proved to be significantly more potent than guanethidine. nih.gov This suggests differences in their affinity for the alpha-2 adrenoceptors on platelets or variations in their ability to interfere with the signaling cascade initiated by adrenaline.

Comparative Data of Adrenergic Modulators

Feature This compound Guanethidine Guanclofine
Primary Mechanism Alpha-2 adrenergic agonist, inhibits norepinephrine release patsnap.comgoogle.com Inhibits norepinephrine release and depletes stores medicaldialogues.indrugbank.com Adrenergic neuron blocking agent nih.gov
Platelet Aggregation Inhibition (Adrenaline-induced) High potency (I50 = 0.6 µmol/l) nih.gov Lower potency nih.gov Intermediate potency nih.gov
Effect on Dopamine Beta-Hydroxylase Not extensively studied, but related compounds show inhibition nih.gov Not its primary mechanism Guanoclor (a related compound) inhibits DBH caymanchem.com
Receptor Selectivity Primarily alpha-2 adrenoceptors nih.gov Acts at the sympathetic neuroeffector junction drugbank.com Adrenergic neuron blocker nih.gov

Preclinical in Vivo Pharmacological Characterization of Guanoxan Sulfate

Development and Application of Animal Models in Guanoxan (B1210025) Sulfate (B86663) Research.nih.govvivonics-preclinical.comnih.gov

The evaluation of a sympatholytic agent like Guanoxan sulfate necessitates the use of appropriate animal models that can accurately reflect the drug's effect on the cardiovascular system. nih.govvivonics-preclinical.com The choice of animal model is critical for translating preclinical findings to potential human applications. nih.govnih.gov

Rodent models, particularly rats, are extensively used in the early stages of cardiovascular drug development to assess hemodynamic effects. vivonics-preclinical.comamegroups.org For a compound like this compound, which modulates sympathetic activity, spontaneously hypertensive rats (SHR) are a particularly relevant model. nih.gov These rats exhibit a genetic predisposition to hypertension, mimicking an essential aspect of the human condition.

In studies involving sympatholytic agents, key parameters evaluated in rodent models include arterial blood pressure and heart rate, often monitored using telemetry. vivonics-preclinical.com This technology allows for continuous measurement in conscious, freely moving animals, thus avoiding the confounding effects of anesthesia. vivonics-preclinical.com The response to this compound would be expected to involve a reduction in both blood pressure and heart rate, consistent with its sympatholytic mechanism. patsnap.comnih.gov

Comparative studies with agents like guanfacine (B1203898) and clonidine (B47849) in spontaneously hypertensive rats have demonstrated significant and consistent reductions in mean arterial pressure and heart rate during continuous infusion. nih.gov While specific data for this compound is limited, the effects of related guanidine (B92328) derivatives provide a strong indication of the expected outcomes. For instance, studies with guanethidine (B1672426) in rats have shown that while normal arterial blood pressure is maintained, it becomes more dependent on the renin-angiotensin system, highlighting a shift in physiological control mechanisms following sympathetic blockade. drugbank.commedicaldialogues.in

ParameterAnimal ModelCompoundKey Findings
Blood Pressure Spontaneously Hypertensive RatGuanfacineSignificant and consistent reduction in mean arterial pressure. nih.gov
Heart Rate Spontaneously Hypertensive RatGuanfacineSignificant and consistent reduction in heart rate. nih.gov
Blood Pressure Control RatGuanethidineIncreased dependence on the renin-angiotensin system for blood pressure maintenance. drugbank.com

While rodent models are invaluable for initial screening, non-rodent models such as dogs and monkeys are crucial for a more comprehensive cardiovascular safety assessment due to their closer physiological resemblance to humans. nih.govfrontiersin.org These larger animal models are used to confirm and extend the findings from rodent studies. nih.gov

In the context of this compound, non-rodent models would be employed to investigate its effects on a wider range of cardiovascular parameters, including cardiac output, peripheral resistance, and venous return. drugbank.com Studies on the related compound, guanethidine, have shown that it lowers blood pressure by causing modest decreases in peripheral resistance and cardiac output in the supine position. drugbank.com A more pronounced effect is observed upon standing, due to the inhibition of reflex sympathetic activity, leading to reduced venous return and cardiac output. drugbank.com

The translation of hemodynamic effects from preclinical models to humans is a critical aspect of drug development. Data has shown good concordance for heart rate and blood pressure changes between large animal models and human clinical trials, as well as between rat and large animal models. nih.gov

Rodent Models for Sympathoadrenal Reactivity and Systemic Hemodynamic Evaluation

Investigation of this compound's Effects on Neurotransmitter Dynamics in Preclinical Systems.patsnap.comnih.govmdpi.com

The primary mechanism of action of this compound is its interference with neurotransmitter dynamics at the sympathetic nerve terminal. patsnap.com It acts as an adrenergic neuron blocking agent, similar to guanethidine, by inhibiting the release of norepinephrine (B1679862). drugbank.comdrugbank.com

Preclinical in vivo studies to investigate these effects often involve measuring norepinephrine levels in various tissues and observing the physiological consequences of reduced sympathetic outflow. nih.govmdpi.com Guanoxan's action is believed to be mediated through its interaction with alpha-2 adrenergic receptors, which, when activated, inhibit the release of norepinephrine from presynaptic neurons. patsnap.comnih.gov This leads to a reduction in sympathetic tone and subsequent vasodilation and a decrease in blood pressure. patsnap.com

In guinea pigs, a comparative study of various guanidine and amidine derivatives, including guanoxan and guanethidine, evaluated their ability to deplete noradrenaline in the sympathetic nerve terminals of the heart. nih.gov Such studies confirm the direct impact of these compounds on catecholamine stores. Guanethidine, for example, is taken up by norepinephrine transporters and concentrated in transmitter vesicles, where it replaces norepinephrine, leading to a gradual depletion of its stores. drugbank.com Furthermore, it blocks the release of noradrenaline in response to a nerve action potential. drugbank.commedicaldialogues.in

A study on human platelets demonstrated that adrenergic neuron blocking agents like guanoxan, guanclofine, and guanethidine specifically inhibit adrenaline-induced platelet aggregation. nih.gov Guanoxan was found to be the most potent of the three, suggesting a strong interaction with alpha-2 adrenoceptors. nih.gov

EffectModel SystemCompoundKey Findings
Noradrenaline Depletion Guinea Pig HeartGuanoxan, GuanethidineDepletion of noradrenaline from sympathetic nerve terminals. nih.gov
Adrenaline-induced Platelet Aggregation Human PlateletsGuanoxanPotent inhibition of aggregation, indicating alpha-2 adrenoceptor activity. nih.gov
Norepinephrine Release Sympathetic Nerve TerminalsGuanethidineBlocks the release of noradrenaline in response to an action potential. drugbank.commedicaldialogues.in

Studies on this compound and Its Impact on Specific Physiological Systems in Research Models.nih.govdrugbank.com

The sympatholytic action of this compound primarily impacts the cardiovascular system. drugbank.com Preclinical research models are essential to delineate these effects. Beyond the direct hemodynamic changes, studies also investigate the broader physiological consequences of sustained sympathetic inhibition. nih.govdrugbank.com

For instance, chronic kidney disease models in rats have shown that stimulation of the sympathetic nervous system contributes to hypertension and left ventricular hypertrophy. nih.gov A sympatholytic agent like this compound would be expected to mitigate these effects. In studies with guanethidine, it has been observed that the drug suppresses responses mediated by both alpha- and beta-adrenergic receptors without causing parasympathetic blockade. drugbank.commedicaldialogues.in This selectivity is a crucial aspect of its pharmacological profile.

The influence of adrenergic neuron blockers extends to other systems as well. For example, studies in rabbits have investigated the effects of guanethidine on parasympathetic neuroeffector transmission, revealing an inhibition of acetylcholine (B1216132) release. nih.gov This indicates potential interactions between the sympathetic and parasympathetic nervous systems mediated by these drugs.

Structure Activity Relationship Sar and Rational Design of Guanoxan Sulfate Derivatives

Comprehensive SAR Studies for Adrenergic Neuron Blocking Efficacy of Guanoxan (B1210025) Sulfate (B86663)

Guanoxan belongs to the guanidine (B92328) derivatives class of peripherally acting antiadrenergic agents. drugbank.com Its mechanism of action involves inhibiting the release of norepinephrine (B1679862) from sympathetic nerve endings, which contributes to its antihypertensive effects. patsnap.comramauniversity.ac.in Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of guanoxan and its analogues correlates with their adrenergic neuron blocking activity. hawaii.edunih.gov

Key structural components of Guanoxan are the guanidino group, the ethyl linker, and the 1,4-benzodioxan ring system. SAR studies for adrenergic blocking agents in this class typically investigate modifications at these sites to determine their impact on potency and selectivity.

The Guanidino Group: The highly basic guanidino group (pKa ≈ 12) is a critical feature for the activity of many adrenergic neuron blockers like guanethidine (B1672426) and guanadrel. drugbank.comresearchgate.net This group is protonated at physiological pH, and it is believed to mimic the side chain of arginine, interacting with key residues in its target proteins, such as the norepinephrine transporter (NET). Modifications that reduce the basicity of the guanidino group generally lead to a significant loss of adrenergic neuron blocking activity.

The Alkyl Linker: The length and nature of the linker connecting the guanidino group to the lipophilic ring system are important. In guanoxan, this is an ethyl (-CH2-) group. Altering the length of this chain can affect the spatial orientation of the terminal groups and influence binding affinity.

The following table summarizes the expected impact of structural modifications on adrenergic neuron blocking efficacy, based on general principles of related compounds.

Structural Modification Position Expected Effect on Adrenergic Neuron Blocking Efficacy Rationale
Replacement of Guanidino GroupGuanidino MoietyDecreaseThe cationic guanidinium (B1211019) ion is essential for mimicking norepinephrine and interacting with the transporter and/or storage vesicles.
Alkylation of Guanidino NitrogenGuanidino MoietyDecrease or LossSubstitution on the guanidino nitrogens can sterically hinder binding and reduce the essential basicity.
Altering Chain LengthEthyl LinkerVariableShortening or lengthening the chain can alter the optimal distance between the guanidino and benzodioxan moieties, likely reducing activity.
Substitution on Benzodioxan RingAromatic RingVariableSubstituents could enhance lipophilicity, improving neuronal uptake, or cause steric hindrance, reducing it. Electronic effects could also modulate binding.
Replacement of Benzodioxan Ring1,4-Benzodioxan SystemVariableReplacing the ring with other lipophilic groups (e.g., indane, tetralin) could maintain or alter activity depending on the new group's size, shape, and properties.

Identification of Key Pharmacophoric Features within the Guanoxan Sulfate Scaffold

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. researchgate.net For Guanoxan's adrenergic neuron blocking activity, the key pharmacophoric features are derived from its structural components that enable its uptake into adrenergic nerve terminals and subsequent interference with norepinephrine release. patsnap.com

The essential pharmacophoric features of the Guanoxan scaffold can be defined as:

A Cationic Center: Provided by the protonated guanidinium group. This feature is crucial for recognition by the norepinephrine transporter (NET) and is a common feature in many sympatholytic agents. ramauniversity.ac.in

A Hydrogen Bond Donor: The guanidino group has multiple N-H moieties that can act as hydrogen bond donors, facilitating interactions with target proteins. nih.gov

A Lipophilic/Aromatic Region: The 1,4-benzodioxan ring system serves as a significant lipophilic and aromatic feature. This region is vital for the initial recognition and binding to the uptake transporter on the neuronal membrane.

A Defined Spatial Arrangement: The specific distance and relative orientation between the cationic center and the lipophilic region, dictated by the ethyl linker, is a critical component of the pharmacophore.

These features collectively allow the molecule to act as a "false neurotransmitter," being recognized and transported by NET into the neuron, where it can then exert its blocking effect on norepinephrine storage and release.

Computational and Chemoinformatic Approaches in this compound Analogue Design

Modern drug discovery heavily relies on computational and chemoinformatic tools to design and screen potential new drug candidates efficiently. rjeid.comfrontiersin.org These methods can be applied to the rational design of this compound analogues to improve efficacy or modify properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the structural properties of a series of Guanoxan analogues with their biological activity. mdpi.com By analyzing a dataset of synthesized analogues, a predictive model can be developed to estimate the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates.

Molecular Docking: Since Guanoxan's primary action involves uptake by the norepinephrine transporter (NET), molecular docking simulations can be used to study the binding interactions between Guanoxan analogues and a homology model of NET. This can help in understanding the binding mode and designing modifications to the Guanoxan scaffold that enhance binding affinity. mdpi.com

Pharmacophore-Based Virtual Screening: The pharmacophore model identified in section 4.2 can be used as a 3D query to search large chemical databases for novel molecules that possess the same essential features but may have a different core structure. researchgate.net This approach can lead to the discovery of new chemical scaffolds with potential adrenergic neuron blocking activity.

In Silico ADMET Prediction: Chemoinformatic tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. researchgate.net For instance, Guanoxan was withdrawn from the market due to hepatotoxicity, a property that could potentially be predicted and designed out of new analogues using modern computational toxicology methods. drugbank.com

The integration of these computational techniques allows for a more focused and efficient drug design process, reducing the time and cost associated with synthesizing and testing large numbers of compounds. nih.gov

Synthesis and Biological Evaluation of Novel this compound Analogues and Congeners

The development of novel Guanoxan analogues involves chemical synthesis followed by rigorous biological evaluation to determine their activity and properties. nih.govnih.govnih.gov

Synthesis: A general synthetic route for this compound involves a two-step process. google.com

Chlorination: 2-hydroxymethyl-1,4-benzodioxane (B143543) is chlorinated, typically using thionyl chloride, to produce 2-chloromethyl-1,4-benzodioxane.

Condensation and Salt Formation: The resulting chlorinated intermediate is then condensed with guanidine. The final step involves salification with sulfuric acid to yield this compound. google.com

The synthesis of novel analogues would involve modifying this general scheme. For example, using different starting materials for the ring system or employing substituted guanidines could generate a library of new compounds.

Biological Evaluation: Once synthesized, the novel analogues would undergo a series of biological assays to evaluate their adrenergic neuron blocking efficacy and selectivity.

In Vitro Receptor Binding Assays: The affinity of the analogues for the norepinephrine transporter (NET) would be determined to assess how structural changes affect their uptake potential.

Neurotransmitter Release Assays: Using isolated nerve preparations or cultured neuronal cells, the ability of the analogues to inhibit depolarization-evoked release of radiolabeled norepinephrine can be quantified. This provides a direct measure of their adrenergic neuron blocking activity.

Functional Assays: The functional consequences of adrenergic neuron blockade can be assessed in isolated tissue preparations, such as the rat vas deferens or rabbit ileum, by measuring the inhibition of contractile responses to sympathetic nerve stimulation. hawaii.edu

The table below outlines a hypothetical evaluation of novel Guanoxan analogues.

Analogue ID Structural Modification NET Binding Affinity (Ki, nM) Norepinephrine Release Inhibition (IC50, µM) Functional Blockade (pA2)
Guanoxan(Reference Compound)Data Not AvailableData Not AvailableData Not Available
Gx-Analog-01Phenyl group on benzodioxanHypothetical ValueHypothetical ValueHypothetical Value
Gx-Analog-02Propyl linker instead of ethylHypothetical ValueHypothetical ValueHypothetical Value
Gx-Analog-03Cyclohexyl ring instead of benzodioxanHypothetical ValueHypothetical ValueHypothetical Value

The data from these evaluations would feed back into the SAR and computational models, allowing for an iterative process of drug design and optimization to identify new lead compounds with improved therapeutic profiles. mdpi.com

Synthetic Methodologies and Chemical Transformations of Guanoxan Sulfate

Total Synthesis Pathways for Guanoxan (B1210025) Sulfate (B86663)

The total synthesis of Guanoxan sulfate is a multi-step process that has been refined to enhance efficiency and product quality. A common pathway involves the initial synthesis of 2-hydroxymethyl-1,4-benzodioxane (B143543), a key intermediate. google.comlookchem.com This intermediate is then subjected to a series of chemical transformations to yield the final this compound product.

Reaction Mechanism and Optimization of Chlorination and Condensation Steps

A pivotal part of the synthesis involves a two-step sequence: chlorination followed by condensation. google.com

The first step is the chlorination of 2-hydroxymethyl-1,4-benzodioxane. This is typically achieved using a chlorinating agent like thionyl chloride in a suitable solvent, such as chloroform (B151607) or toluene. google.com This reaction converts the hydroxyl group into a more reactive chloromethyl group, yielding 2-chloromethyl-1,4-benzodioxane. google.com

The subsequent condensation step involves reacting 2-chloromethyl-1,4-benzodioxane with guanidine (B92328). google.com This reaction is carried out in the presence of a base and a solvent. google.com The guanidine displaces the chloride ion to form the guanidino-methyl derivative, which is the free base form of Guanoxan. Finally, salification with sulfuric acid yields the desired this compound. google.com

Optimization of these steps is crucial for maximizing yield and purity. This includes careful selection of solvents, bases, and reaction conditions such as temperature and reaction time. googleapis.com For instance, the choice of solvent in both the chlorination and condensation steps can significantly impact the reaction rate and the formation of byproducts. google.com

Advanced Synthetic Strategies for Enhancing Purity and Yield

One approach involves the use of alternative starting materials and synthetic pathways that may offer a shorter route to the final product. google.com Additionally, purification techniques such as recrystallization are employed to achieve a high degree of purity. For example, a common method involves dissolving the crude product in hot water, treating it with activated carbon to remove colored impurities, followed by cooling to induce crystallization. google.com This process can yield this compound with a purity exceeding 98%. google.com

Table 1: Key Steps in a Common Synthetic Route for this compound

StepReactantsReagents/SolventsProduct
Chlorination 2-Hydroxymethyl-1,4-benzodioxaneThionyl chloride, Chloroform or Toluene2-Chloromethyl-1,4-benzodioxane
Condensation 2-Chloromethyl-1,4-benzodioxane, GuanidineBase, SolventGuanoxan (free base)
Salification Guanoxan (free base)Sulfuric AcidThis compound

Isotopic Labeling and Derivatization of this compound for Research Applications

Isotopic labeling is a powerful tool in medicinal chemistry and drug metabolism studies. medchemexpress.comsymeres.com By replacing one or more atoms of a molecule with their heavier, stable isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), researchers can trace the molecule's journey through biological systems. medchemexpress.com

Synthesis and Application of Deuterated this compound in Mechanistic Studies

The synthesis of deuterated this compound involves incorporating deuterium atoms at specific positions within the molecule. This can be achieved by using deuterated starting materials or reagents during the synthesis. unam.mxbeilstein-journals.org For example, a deuterated version of a reactant could be used in the condensation step to produce a deuterated Guanoxan molecule.

Deuterated compounds are invaluable for mechanistic studies due to the kinetic isotope effect. symeres.comwikipedia.org The heavier mass of deuterium can slow down metabolic reactions that involve the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond. wikipedia.org By comparing the metabolism of deuterated and non-deuterated this compound, researchers can gain insights into its metabolic pathways and identify the sites of metabolic attack. symeres.com This information is crucial for understanding the drug's pharmacokinetic profile. wikipedia.org

Characterization of Isotope-Labeled this compound for Biochemical Pathway Tracing

Once synthesized, isotope-labeled this compound must be thoroughly characterized to confirm the position and extent of labeling. Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for this purpose. nih.gov Mass spectrometry can determine the mass shift due to isotopic incorporation, confirming the presence of the label. nih.gov NMR spectroscopy provides detailed structural information, allowing for the precise localization of the isotopic label within the molecule.

Isotope-labeled this compound serves as a tracer for biochemical pathway analysis. mdpi.com By administering the labeled compound, scientists can follow its absorption, distribution, metabolism, and excretion (ADME) in vivo or in vitro. medchemexpress.com Analytical techniques can detect the labeled compound and its metabolites, providing a clear picture of its metabolic fate. nih.govmdpi.com This is fundamental for understanding how the body processes the compound and for identifying any active or potentially toxic metabolites. hyphadiscovery.com

Table 2: Applications of Isotopic Labeling in this compound Research

ApplicationTechniqueInformation Gained
Mechanistic Studies Kinetic Isotope EffectIdentification of metabolic "soft spots" and understanding of metabolic pathways. symeres.comwikipedia.org
Biochemical Pathway Tracing Mass Spectrometry (MS), NMR SpectroscopyTracking the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites. medchemexpress.comnih.govmdpi.com

Advanced Analytical Methodologies for Guanoxan Sulfate Quantification and Characterization in Research

Chromatographic Techniques for Separation and Quantitation of Guanoxan (B1210025) Sulfate (B86663)

Chromatographic techniques are fundamental in the analytical arsenal (B13267) for Guanoxan sulfate, providing powerful separation capabilities essential for its accurate quantitation in complex mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are among the most utilized methods, often coupled with mass spectrometry for enhanced detection.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound. openaccessjournals.com Method development often involves reversed-phase chromatography, utilizing columns like C18 or cyano stationary phases to achieve optimal separation from other compounds and matrix components. patsnap.comtandfonline.com For instance, a study detailed the simultaneous separation of this compound and other compounds using a mobile phase gradient of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer. researchgate.net The validation of these HPLC methods is crucial and typically includes assessment of linearity, accuracy, precision, and specificity to ensure reliable and reproducible results. latamjpharm.org The detection in HPLC is commonly performed using UV detectors, although more advanced detectors can be employed for greater sensitivity and selectivity. openaccessjournals.comlatamjpharm.org

A key aspect of HPLC method development is the optimization of the mobile phase composition and pH to achieve good peak shape and resolution. For example, one method utilized a mobile phase of acetonitrile and pH 5 phosphate (B84403) buffer for the separation of similar compounds. tandfonline.com Furthermore, the choice of the stationary phase is critical; while C18 columns are widely used, cyano columns have been shown to provide better separation and resolution for certain related analytes. tandfonline.com The robustness of the method is also evaluated to ensure its performance is unaffected by small, deliberate variations in method parameters.

Application of Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) for this compound and Related Compounds

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution and sensitivity. ijsrtjournal.comresearchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. ijsrtjournal.com The principles of UPLC are similar to HPLC, but the enhanced efficiency allows for more rapid method development and higher sample throughput, which is particularly advantageous in high-demand environments. ijsrtjournal.comresearchgate.net

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. epa.gov For the analysis of this compound by GC, derivatization is often necessary to increase its volatility. nih.gov GC is frequently coupled with a mass spectrometer (GC-MS), which provides high specificity and is considered a gold standard for comprehensive screening in toxicology. nih.govetamu.edu The selection of the appropriate GC column is critical for achieving the desired separation.

TechniquePrincipleKey Advantages for this compound Analysis
HPLC Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. openaccessjournals.comRobust, versatile, widely available, and suitable for a broad range of compounds. openaccessjournals.com
UPLC Utilizes smaller particle size columns and higher pressures for faster and more efficient separations than HPLC. ijsrtjournal.comIncreased speed, resolution, and sensitivity, leading to higher throughput. ijsrtjournal.comresearchgate.net
GC Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. epa.govHigh resolution and sensitivity, especially when coupled with MS. nih.gov

Integration of Mass Spectrometry (MS) with Chromatographic Separations for Enhanced Specificity (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the highly sensitive and specific quantification of this compound, particularly in complex biological matrices. nih.govkurabiotech.com This technique combines the superior separation capabilities of LC with the precise mass analysis of MS/MS, allowing for the unambiguous identification and quantification of the target analyte, even at very low concentrations. kurabiotech.commdpi.com

In LC-MS/MS analysis, the analyte is first separated by the LC system and then introduced into the mass spectrometer, where it is ionized. The precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach provides exceptional specificity, minimizing the potential for interference from other co-eluting compounds. researchgate.net The development of an LC-MS/MS method involves the optimization of both the chromatographic conditions and the mass spectrometric parameters, such as the selection of precursor and product ions and the collision energy. mdpi.com The high sensitivity of LC-MS/MS makes it particularly suitable for toxicological screening and pharmacokinetic studies. kurabiotech.comeurekakit.com

Spectroscopic Methods for this compound Analysis

Spectroscopic methods offer alternative and often complementary approaches to chromatographic techniques for the determination of this compound. These methods are typically based on the interaction of the compound with electromagnetic radiation and include spectrofluorimetry, UV-spectrophotometry, and colorimetry.

Spectrofluorimetric and UV-Spectrophotometric Approaches for this compound Determination

Spectrofluorimetry is a highly sensitive technique that has been successfully applied to the determination of this compound. One method involves the reaction of this compound with benzoin (B196080) in an alkaline medium to produce a highly fluorescent derivative, with excitation and emission wavelengths around 325 nm and 430 nm, respectively. aphrc.orgresearchgate.net This method demonstrated a linearity range of 0.04 to 0.28 μg/ml and a detection limit of 0.02 μg/ml, making it suitable for analysis in both pharmaceutical tablets and biological fluids. aphrc.org Another spectrofluorimetric method is based on the reaction of this compound with 9,10-phenanthraquinone, which also yields a highly fluorescent product. nih.govalexu.edu.eg This method has a linearity range of 0.06-0.96 µg/ml and a detection limit of 0.04 µg/ml. nih.gov

UV-Vis spectrophotometry provides a simpler and more accessible method for the quantification of this compound. core.ac.uk One approach involves the direct measurement of the first and second derivative spectra of this compound, with measurements taken at specific wavelength ranges. tandfonline.com This derivative spectrophotometry technique can help to resolve the analyte signal from background interference. scholarsresearchlibrary.com Another UV-spectrophotometric method is based on the formation of an ion-pair between this compound and an indicator dye, such as bromocresol purple, at a specific pH. nih.govresearchgate.net The resulting colored complex can then be extracted and its absorbance measured. nih.gov

MethodPrincipleReagents/ConditionsWavelengths (nm)
Spectrofluorimetry Reaction to form a fluorescent derivative.Benzoin, potassium hydroxide (B78521), β-mercaptoethanol, sodium sulphite. aphrc.orgEx: ~325, Em: ~430 aphrc.org
Spectrofluorimetry Reaction to form a fluorescent derivative.9,10-phenanthraquinone. nih.gov-
Derivative UV-Spectrophotometry Measurement of first and second derivative values.Direct measurement. tandfonline.com274–250 (¹D), 276–260 (²D) tandfonline.com
UV-Spectrophotometry (Ion-Pair) Formation of a colored ion-pair complex.Bromocresol purple at pH 3.8. nih.gov~415 nih.gov

Colorimetric Analytical Methods for this compound

Colorimetric methods for this compound are based on the formation of a colored product through a chemical reaction. These methods are often simple and can be performed using a standard spectrophotometer. One such method involves the formation of a charge-transfer complex between this compound and reagents like tetracyanoethylene (B109619) (TCNE) or 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). tandfonline.com The resulting colored products show maximum absorbance at 416 nm and 840 nm for TCNE and TCNQ, respectively. tandfonline.com Another colorimetric approach relies on the reaction of this compound with 9,10-phenanthraquinone in the presence of compounds like 1-naphthol, resorcinol, or 3,5-dihydroxybenzoic acid in an alkaline solution, producing green to blue colors with maximum absorptions at various wavelengths. researchgate.net These methods have been shown to be accurate and reproducible, with relative standard deviations of less than 2%, and have been successfully applied to the determination of this compound in tablets, as well as in spiked human urine and serum. researchgate.nettandfonline.com

Novel Analytical Approaches for this compound in Complex Biological Matrices (e.g., in vitro assays, preclinical samples)

The accurate quantification and characterization of this compound in complex biological matrices are paramount for preclinical research and in vitro studies. The inherent complexity of biological samples, such as serum and urine, necessitates the development of highly sensitive and specific analytical methodologies. Researchers have explored various novel approaches, moving beyond traditional techniques to achieve lower detection limits and greater accuracy. These methods primarily include advanced spectrophotometric and chromatographic techniques.

Spectrofluorimetry has emerged as a highly sensitive approach for the determination of this compound in biological fluids. aphrc.orgnih.gov One such method involves a derivatization reaction with specific reagents to produce highly fluorescent products. For instance, a method utilizing benzoin in an aqueous potassium hydroxide solution has been developed for the analysis of this compound in human serum and urine. aphrc.org The resulting fluorescent derivative exhibits maximum excitation and emission wavelengths around 325 nm and 430 nm, respectively. aphrc.org This technique offers a notable level of sensitivity, with a detection limit of 0.02 μg/ml. aphrc.org Another spectrofluorimetric method employs 9,10-phenanthraquinone as the reagent, which also reacts with this compound to form a fluorescent derivative, allowing for its quantification in spiked human serum and urine samples with a detection limit of 0.04 μg/ml. nih.gov

Derivative spectrophotometry provides an alternative for enhancing the resolution of spectral bands and quantifying compounds in the presence of interfering substances. tandfonline.com Methods have been developed for this compound that measure the first and second derivative values, proving to be both accurate and reproducible for analysis in spiked human urine and serum. tandfonline.com Additionally, colorimetric methods based on the formation of charge-transfer complexes with reagents like tetracyanoethylene (TCNE) and 7,7,8,8-tetracyanoquinodimethane (TCNQ) have been successfully applied to determine this compound in these biological matrices. tandfonline.com

In addition to spectrophotometric techniques, chromatographic methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are fundamental in the analysis of guanidino-containing drugs in biological fluids. patsnap.comacs.org Gas chromatography coupled with flame ionization detection (FID) or multiple ion detection (mass spectrometry) offers a robust platform for the quantitative determination of these compounds. acs.org For non-volatile or thermally unstable compounds, HPLC is often the method of choice. The development of reversed-phase HPLC methods is particularly relevant for basic compounds like Guanoxan. patsnap.com While specific applications of advanced hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to this compound are not extensively detailed in recent literature, these methods represent the current standard for high-sensitivity and high-selectivity quantification of drugs in preclinical and clinical samples. nih.govous-research.nosyncsci.com The extraction of this compound from serum and urine is a critical preceding step, often accomplished using solvents like chloroform (B151607) or dichloromethane (B109758) at a basic pH before instrumental analysis. aphrc.orgnih.gov

The table below summarizes the performance characteristics of various novel analytical methods used for the quantification of this compound in complex biological matrices.

Analytical TechniqueMatrixReagent/PrincipleLinearity Range (μg/ml)Limit of Detection (LOD) (μg/ml)Reference
SpectrofluorimetryHuman Serum, UrineDerivatization with Benzoin0.04 - 0.280.02 aphrc.org
SpectrofluorimetrySpiked Human Serum, UrineDerivatization with 9,10-Phenanthraquinone0.06 - 0.960.04 nih.gov
Derivative SpectrophotometrySpiked Human Urine, SerumDirect measurement of first (¹D) and second (²D) derivative valuesNot SpecifiedNot Specified tandfonline.com
Colorimetry (Charge-Transfer)Spiked Human Urine, SerumComplex formation with Tetracyanoethylene (TCNE)Not SpecifiedNot Specified tandfonline.com
Colorimetry (Charge-Transfer)Spiked Human Urine, SerumComplex formation with 7,7,8,8-Tetracyanoquinodimethane (TCNQ)Not SpecifiedNot Specified tandfonline.com
Gas Chromatography (GC)Biological FluidsFlame Ionization Detection (FID) and Multiple Ion Detection (MID)Not SpecifiedNot Specified acs.org

Future Directions and Emerging Research Avenues for Guanoxan Sulfate

Untapped Molecular Targets and Pathways for Guanoxan (B1210025) Sulfate (B86663) Research

While the primary mechanism of Guanoxan sulfate is understood to be its sympatholytic effect of inhibiting the release of norepinephrine (B1679862), future research could provide a more detailed map of its molecular interactions. patsnap.comresearchgate.net

The primary known target of this compound is the alpha-2 (α2) adrenergic receptor. patsnap.comwikipedia.org By interacting with these receptors, it modulates the release of norepinephrine. patsnap.comwikipedia.org However, the full scope of its interaction with all three α2-adrenergic receptor subtypes (α2A, α2B, and α2C) and the subsequent downstream signaling cascades are not fully elucidated. The α2-receptor is associated with the inhibitory G-protein (Gi), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP). wikipedia.orgnih.govwikipedia.org This action can influence numerous cellular processes, including ion channel function and the activity of other signaling proteins like protein kinase A (PKA). researchgate.net

Beyond its established role, the guanidine (B92328) group within this compound's structure suggests potential interactions with other receptor systems. nih.govmdpi.com Guanidine-containing compounds have been shown to interact with a wide array of biological targets, including imidazoline (B1206853) receptors, nitric oxide synthases, and Na+/H+ exchangers. nih.gov These represent largely untapped potential targets for this compound. Exploring these could reveal novel mechanisms and potential therapeutic effects. nih.govresearchgate.net

Furthermore, a deeper investigation into the downstream signaling pathways affected by this compound is warranted. Quantitative phosphoproteomics, for instance, could offer a global view of the signaling networks modulated by the compound, potentially identifying unforeseen effects on pathways related to cell growth, metabolism, and inflammation. researchgate.net

Table 1: Known and Potential Molecular Targets for this compound

Target ClassSpecific Target/PathwayKnown or PotentialRationale for Investigation
Adrenergic Receptors Alpha-2 (α2) Adrenergic Receptors (Subtypes A, B, C)KnownPrimary target for antihypertensive effect. patsnap.com Further research needed on subtype selectivity and downstream signaling. wikipedia.orggenecards.org
Gi-protein coupled signaling cascade (↓cAMP)KnownDirect consequence of α2-receptor activation, affecting numerous cellular functions. wikipedia.orgnih.gov
Guanidine-Related Targets Imidazoline Receptors (I1, I2, I3)PotentialOther guanidine derivatives are known to bind to these receptors, which are involved in blood pressure regulation and other functions. nih.gov
Nitric Oxide Synthase (NOS)PotentialThe guanidine group is a key feature of L-arginine, the substrate for NOS; inhibition is a possibility. nih.gov
Na+/H+ ExchangersPotentialSome guanidine compounds are known to inhibit these exchangers, which has implications for cellular pH and ion balance. nih.gov
Other Signaling Pathways Extracellular signal-regulated kinase (ERK) pathwayPotentialAdrenergic signaling can cross-talk with growth factor pathways like ERK. genecards.org

Potential for Repurposing this compound in Other Pharmacological Domains (based on its mechanistic understanding)

The established mechanism of this compound, centered on its sympatholytic and norepinephrine-inhibiting properties, opens up possibilities for repurposing the drug in other therapeutic areas, provided its safety profile can be better understood. patsnap.comresearchgate.netoup.comoup.com

The modulation of the sympathetic nervous system is relevant to a variety of conditions beyond hypertension. patsnap.comijnrd.org For instance, conditions characterized by sympathetic overactivity, such as certain anxiety disorders, panic disorder, and the management of withdrawal symptoms, could be potential areas for investigation. wikipedia.orgmayoclinic.org Norepinephrine reuptake inhibitors (NRIs) are already utilized in the treatment of depression and ADHD, suggesting that modulating norepinephrine availability can have profound effects on the central nervous system. wikipedia.orgresearchgate.net

Moreover, the guanidine moiety itself is found in numerous compounds with diverse biological activities, including antimicrobial, antidiabetic, and anti-inflammatory effects. nih.govmdpi.comresearchgate.netontosight.ai This suggests that this compound or its derivatives could be screened for such activities. For example, some sympatholytic drugs have been investigated for new uses; the sympatholytic D2-dopamine agonist bromocriptine, for instance, has been repurposed for the treatment of type 2 diabetes. ijnrd.org

A systematic search of medical databases for outcomes in patients who previously used this compound could also uncover unexpected therapeutic signals, as has been done for other drugs like isosorbide (B1672297) dinitrate and nicardipine (B1678738) in the context of cardiac arrest. frontiersin.org

Table 2: Potential Pharmacological Domains for Repurposing this compound

Pharmacological DomainPotential IndicationMechanistic Rationale
Central Nervous System Anxiety Disorders, Panic DisorderInhibition of central sympathetic outflow and norepinephrine release could mitigate symptoms of hyperarousal. patsnap.comwikipedia.orgnih.gov
Attention-Deficit/Hyperactivity Disorder (ADHD)Modulation of norepinephrine levels is a validated strategy for ADHD treatment (e.g., atomoxetine). drugbank.comwikipedia.org
Neuropathic PainSNRIs are used to treat nerve pain, indicating a role for norepinephrine modulation in pain pathways. mayoclinic.org
Metabolic Disorders Type 2 DiabetesSympathetic tone influences glucose metabolism; some sympatholytics have shown utility in diabetes management. wikipedia.orgijnrd.org
Infectious Diseases Antimicrobial / AntifungalThe guanidine chemical group is present in several known antimicrobial agents. mdpi.comontosight.ai
Inflammatory Conditions Anti-inflammatory applicationsGuanidine derivatives have been explored for their anti-inflammatory properties. nih.gov

Innovative Research Methodologies for this compound Investigation (e.g., in silico modeling, advanced in vitro systems)

Modern research methodologies offer powerful tools to reinvestigate this compound, particularly to address the hepatotoxicity that led to its withdrawal and to explore its mechanisms with higher precision. researchgate.nethumanspecificresearch.orgcn-bio.com

In silico modeling can be employed to predict the toxicological profile of this compound and its metabolites. researchgate.netnih.govresearchgate.net Computational algorithms and machine learning models can analyze its chemical structure to predict its potential for drug-induced liver injury (DILI). nih.govoup.comtandfonline.com These models can help identify the specific structural features responsible for its toxicity, guiding the design of safer derivatives. researchgate.netresearchgate.net Furthermore, docking studies can simulate the binding of this compound to its known and potential targets, helping to prioritize experimental validation.

Advanced in vitro systems provide a more human-relevant context for studying drug effects compared to traditional cell cultures or animal models. cn-bio.comaip.org Organ-on-a-chip (OOC) technology, specifically "liver-on-a-chip" models, can be used to study the hepatotoxicity of this compound in a dynamic, 3D microenvironment that mimics human liver physiology. humanspecificresearch.orgaip.organr.fremulatebio.com These systems allow for the co-culture of different liver cell types (hepatocytes, stellate cells, etc.) and can provide insights into the mechanisms of DILI that were not possible with older methods. cn-bio.comanr.fr Such models have shown high sensitivity and specificity in predicting DILI for other withdrawn drugs. humanspecificresearch.orgemulatebio.com

Table 3: Innovative Methodologies for this compound Research

MethodologyApplication for this compoundPotential Insights
In Silico Modeling Predictive Toxicology / DILI modelingIdentification of toxicophores; prediction of hepatotoxic potential of metabolites; guidance for designing safer analogues. researchgate.netnih.govresearchgate.netoup.com
Molecular DockingPrediction of binding affinity to untapped targets (e.g., imidazoline receptors, NOS); elucidation of structure-activity relationships.
Advanced In Vitro Systems Liver-on-a-Chip (OOC) / Microphysiological Systems (MPS)Mechanistic investigation of hepatotoxicity in a human-relevant system; assessment of metabolic pathways leading to toxic byproducts. humanspecificresearch.orgcn-bio.comaip.organr.fremulatebio.com
Multi-Organ-Chips (e.g., Liver-Heart)Study of systemic effects and potential off-target toxicity in interconnected organ models. aip.org
Omics Technologies Quantitative PhosphoproteomicsGlobal, unbiased analysis of signaling pathway modulation to uncover novel mechanisms of action. researchgate.net
ToxicogenomicsAnalysis of gene expression changes in liver cells post-exposure to identify genetic signatures of toxicity. researchgate.nettandfonline.com

Challenges and Opportunities in Fundamental this compound Research

Re-evaluating a withdrawn drug like this compound presents a unique set of challenges and opportunities.

The foremost challenge is the compound's history of hepatotoxicity. drugbank.comdrugbank.comnih.gov Any future research aimed at clinical translation would need to definitively address this issue, either by elucidating the exact mechanism of liver injury to identify susceptible populations or by designing new analogues that separate the therapeutic effect from the toxic one. researchgate.net Another significant hurdle is the practical difficulty and potential cost of obtaining a compound that is no longer commercially manufactured for clinical use. nih.govnih.gov The information regarding its withdrawal is also often located in hard-to-access regulatory documents, complicating a full analysis of its historical profile. nih.gov

Despite these obstacles, significant opportunities exist. The withdrawal of this compound was based on data from a different era of pharmacovigilance and toxicology. nih.gov The application of modern tools, such as the in silico and advanced in vitro models discussed, provides a powerful opportunity to re-examine its safety and efficacy with a level of detail previously unattainable. oup.comoup.com Understanding the specific reasons for its toxicity could provide invaluable lessons for drug development, particularly in the realm of guanidine-containing compounds. researchgate.net If the hepatotoxicity can be understood and mitigated, the compound's established sympatholytic mechanism offers a clear starting point for repurposing efforts in areas of unmet medical need, such as treatment-resistant hypertension or disorders of sympathetic overactivity. patsnap.comnih.govdrugbank.com

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent adverse effects of this compound?

  • Recommendations :
  • Apply logistic regression to model binary outcomes (e.g., hepatotoxicity presence/absence).
  • Use Kaplan-Meier survival analysis for time-to-event data (e.g., onset of side effects) .
  • Report confidence intervals and p-values with corrections for multiple comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.